molecular formula C23H23NO3S2 B2859540 Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 919865-70-6

Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2859540
CAS No.: 919865-70-6
M. Wt: 425.56
InChI Key: LUUFOGHNFAVYKC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound notable for its complex molecular structure. This compound belongs to a class of molecules characterized by their thiophene core, which is further functionalized with ethylthio and phenylacetamido groups. Its synthesis and manipulation offer valuable insights into organic chemistry and material science due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions. The general synthetic route involves:

  • Starting Materials: : The synthesis begins with 2-bromo-5-phenylthiophene as the key starting material.

  • Nucleophilic Substitution: : Introduction of the ethylthio group through a nucleophilic substitution reaction.

  • Acylation: : Followed by Friedel-Crafts acylation to introduce the 4-(ethylthio)phenyl group.

  • Amino Acid Derivative Addition: : The final major step involves coupling with ethyl esters of amino acids under peptide-bond formation conditions.

Industrial Production Methods

On an industrial scale, the production could follow similar reaction pathways but optimized for high yield and purity. This includes:

  • Catalysts: : Use of specialized catalysts to improve reaction efficiency.

  • Reaction Conditions: : Fine-tuning temperature, pressure, and solvent conditions to scale the reactions effectively.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, potentially modifying the ethylthio group to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions may target the carbonyl groups or double bonds within the thiophene ring, altering the compound’s electronic properties.

  • Substitution: : The aromatic rings facilitate various electrophilic and nucleophilic substitution reactions, allowing modification of functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

  • Catalysts: : Palladium or other metal catalysts in cross-coupling reactions.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Reduced thiophene derivatives.

  • Substitution: : Varied substituted aromatic compounds depending on reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized as ligands or catalysts in organic synthesis reactions.

  • Materials Science: : Contributing to the development of conducting polymers and advanced materials.

Biology and Medicine

  • Drug Discovery: : The thiophene core structure is often explored in medicinal chemistry for its potential therapeutic properties.

  • Biochemical Probes: : Used in studying enzyme activity or cellular pathways due to its unique functional groups.

Industry

  • Electronic Materials: : Applied in the manufacturing of organic semiconductors and photovoltaic cells.

  • Sensors: : Development of chemical sensors due to its sensitivity to various analytes.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Interactions: : Interaction with proteins or enzymes, binding through hydrogen bonds or van der Waals forces.

  • Pathways: : Can affect specific biochemical pathways by acting as an inhibitor or activator.

Comparison with Similar Compounds

Uniqueness

  • Structural Complexity: : The combination of the thiophene core with ethylthio and phenylacetamido groups makes it structurally distinct.

  • Functional Versatility: : The functional groups offer diverse reactivity, making it useful in various fields.

Similar Compounds

  • Thiophene Derivatives: : Ethyl 3-(2-(4-chlorophenyl)acetamido)-5-phenylthiophene-2-carboxylate.

  • Phenylacetamido Compounds: : 2-(4-(Methylthio)phenyl)acetamido derivatives.

  • Organic Semiconductors: : Other thiophene-based organic semiconductors used in materials science.

This deep dive highlights the versatility and significance of Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate across various scientific domains. What do you find most intriguing about it?

Properties

IUPAC Name

ethyl 3-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S2/c1-3-27-23(26)22-19(15-20(29-22)17-8-6-5-7-9-17)24-21(25)14-16-10-12-18(13-11-16)28-4-2/h5-13,15H,3-4,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUFOGHNFAVYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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